S-(Indolylmethylthiohydroximoyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Indolylmethylthiohydroximoyl)-L-cysteine is a complex organic compound with a unique structure that includes an indole moiety, an amino group, and a sulfanylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Indolylmethylthiohydroximoyl)-L-cysteine typically involves multiple steps, starting from readily available precursors. One common approach is to start with the indole derivative, which undergoes a series of reactions including nitration, reduction, and coupling with other intermediates to form the desired compound. The reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
S-(Indolylmethylthiohydroximoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically require specific solvents, temperature controls, and sometimes catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, S-(Indolylmethylthiohydroximoyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It can be investigated for its role as an enzyme inhibitor or as a lead compound for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis and material science.
Mechanism of Action
The mechanism of action of S-(Indolylmethylthiohydroximoyl)-L-cysteine involves its interaction with specific molecular targets. The indole moiety can interact with aromatic residues in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. This allows the compound to inhibit enzyme activity or modulate protein function. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]propanoic acid: Similar structure but lacks the sulfanyl group.
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]butanoic acid: Similar structure with a longer carbon chain.
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylbutanoic acid: Similar structure with both the sulfanyl group and a longer carbon chain.
Uniqueness
The presence of the sulfanyl group in S-(Indolylmethylthiohydroximoyl)-L-cysteine distinguishes it from other similar compounds
Properties
Molecular Formula |
C13H15N3O3S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15N3O3S/c14-10(13(17)18)7-20-12(16-19)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15,19H,5,7,14H2,(H,17,18)/b16-12-/t10-/m0/s1 |
InChI Key |
GREVXYZKHGJYAU-HPCMQXCGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/O)/SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NO)SCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.